Dihydroxy Bendamustine
Overview
Description
Bendamustine is an antineoplastic agent used for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed following rituximab therapy . It is a nitrogen mustard drug indicated for use in the treatment of CLL and NHL that has progressed during or within six months of treatment with rituximab or a rituximab-containing regimen . Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules .
Molecular Structure Analysis
The Dihydroxy Bendamustine molecule contains a total of 47 bond(s). There are 24 non-H bond(s), 11 multiple bond(s), 9 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aromatic), 3 hydroxyl group(s), 2 .Chemical Reactions Analysis
Bendamustine concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate t 1/2 (~40 min) as the effective t 1/2 since the final phase represents <1 % of the area under the curve . Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity .Physical And Chemical Properties Analysis
Bendamustine is a white, water-soluble microcrystalline powder with amphoteric properties .Scientific Research Applications
Inhibition of STAT3 by Anticancer Drug Bendamustine :Bendamustine (BENDA) is known for its ability to stop the growth of cancer cells by binding to DNA and interfering with its replication. It inhibits the signal transducer and activator of transcription 3 (STAT3), which is crucial in cancer pathology. However, its inactive metabolite, dihydroxy bendamustine (HP2), does not inhibit STAT3 (Iwamoto et al., 2017).
Pharmacokinetic and Pharmacodynamic Profile :Bendamustine undergoes rapid hydrolysis to form monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity. This study summarizes the pharmacokinetics and pharmacodynamics of bendamustine and its metabolites in adult and pediatric patients with hematologic malignancies (Darwish et al., 2015).
Metabolite Profiling of Bendamustine :A study on the metabolic pathways of bendamustine in humans identified various metabolites, including dihydroxy bendamustine. These findings help in understanding the drug's efficacy and safety in cancer treatment (Dubbelman et al., 2012).
Mechanisms of Action and Combination Therapies :Bendamustine's mechanisms of action have been under investigation, and it's been shown that it acts primarily as an alkylating agent. The study explores the rationale behind bendamustine combination regimens, highlighting its unique properties compared to other alkylating agents (Gandhi, 2002).
Distinct Cytotoxicity Pattern :Bendamustine displays a distinct pattern of cytotoxicity and mechanistic features compared to other alkylating agents. Its unique actions include activation of DNA-damage stress response and apoptosis, which are important in cancer treatment (Leoni et al., 2008).
Activity Against Brain Metastases :A case study reported significant activity of bendamustine in cerebral metastases. This suggests its potential as a therapeutic strategy against metastatic brain cancer, though more research is needed in this area (Zulkowski et al., 2002).
Safety And Hazards
Future Directions
Bendamustine is extensively metabolized, with subsequent excretion in both urine and feces. Accumulation of bendamustine is not anticipated in cancer patients with renal or hepatic impairment, because of the dose administration schedule and short half-life . The effect of hepatic/renal impairment on bendamustine pharmacokinetics remains to be elucidated .
properties
IUPAC Name |
4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMDIDKYVZPCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548492 | |
Record name | 4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroxy Bendamustine | |
CAS RN |
109882-30-6 | |
Record name | Des(di(2-chloroethyl))-di(2-hydroxyethyl) bendamustine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109882306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[5-[Bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROXY BENDAMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ELC90802 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.